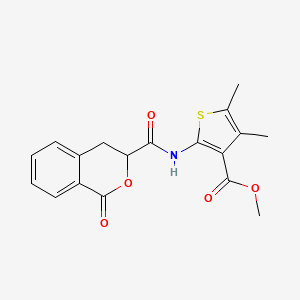

methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5S/c1-9-10(2)25-16(14(9)18(22)23-3)19-15(20)13-8-11-6-4-5-7-12(11)17(21)24-13/h4-7,13H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZMHPUEOGOOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with an isochromenone derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is a synthetic organic molecule with potential applications in various fields, including pharmacology, material science, and organic synthesis. This article explores its scientific research applications, supported by relevant case studies and data.

Pharmacological Applications

The compound has been investigated for its antimicrobial and antitumor activities. Preliminary studies indicate that derivatives of thiophene compounds often exhibit significant biological activities due to their ability to interact with biological targets.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial efficacy of thiophene derivatives, this compound was tested against various bacterial strains. The results demonstrated a notable zone of inhibition, suggesting strong antimicrobial properties that could be further explored for drug development .

Organic Synthesis

This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

- Condensation Reactions : Utilizing amines and carboxylic acids to form amides.

- Cyclization Reactions : Employing cyclization techniques to construct the benzopyran framework.

These methods highlight the versatility of the compound in synthetic chemistry .

Material Science

Due to its structural characteristics, this compound has potential applications in developing new materials with specific electronic or optical properties. Research into its polymeric forms may yield materials suitable for use in sensors or electronic devices.

Case Study: Conductive Polymers

Research has shown that thiophene derivatives can be incorporated into conductive polymers. The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced conductivity and stability .

| Compound Name | Target Activity | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Methyl 4,5-dimethyl... | Antimicrobial | 15 | |

| Thiophene Derivative X | Antitumor | 20 |

Synthetic Pathways Overview

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Condensation Reaction | Formation of amide from carboxylic acid and amine | 85 |

| Cyclization Reaction | Construction of benzopyran structure | 75 |

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and isochromenone derivatives that share structural features with methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate. Examples include:

- Methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate

- Methyl 4,5-dimethyl-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiophene and isochromenone moieties. This combination of structural features imparts unique chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound features a thiophene ring and an isochromenone moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of thiophene derivatives with isochromenone derivatives under controlled conditions. The following table summarizes key synthetic routes and reaction conditions:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | Catalysts used; specific temperature and pressure | High |

| 2 | Purification | Recrystallization from suitable solvents | Moderate |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate various biological pathways, leading to observed pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 - 4 µg/mL |

| Escherichia coli | 6.25 - 25 µg/mL |

| Candida albicans | 6.25 - 25 µg/mL |

The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances antibacterial potency compared to electron-withdrawing groups .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential antitumor activity. Case studies have indicated that derivatives of thiophene compounds often display cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 10 |

| MCF7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

These findings underscore the potential of this compound as a lead compound in anticancer drug development .

Q & A

Q. What are the common synthetic routes for methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate, and what analytical techniques validate its structure?

Methodological Answer: The synthesis typically involves condensation reactions between thiophene-3-carboxylic acid derivatives and substituted benzopyran-amido precursors. Key steps include:

- Coupling agents : Use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acid groups for amide bond formation .

- Solvent systems : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for solvating reactants and enhancing reaction efficiency .

- Purification : Column chromatography (e.g., silica gel) or recrystallization is employed to isolate the pure compound.

Structural validation relies on:

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.0 ppm), while ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer: Prioritize in vitro assays to evaluate:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory potential : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .

- Cytotoxicity : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) .

Q. Example screening workflow :

| Assay Type | Cell Line/Strain | Key Metrics |

|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | IC₅₀ values |

| Antimicrobial | E. coli ATCC 25922 | MIC (µg/mL) |

| Anti-inflammatory | RAW 264.7 macrophages | % COX-2 inhibition |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

Methodological Answer: Optimize variables systematically using Design of Experiments (DoE) :

- Temperature : Reactions often proceed optimally at 50–80°C to balance kinetics and side-product formation .

- Catalyst loading : Adjust DMAP (5–10 mol%) to enhance coupling efficiency without increasing side reactions .

- Workup : Replace traditional column chromatography with preparative HPLC for higher-purity isolation (e.g., methanol-water gradients) .

Case study : A 15% yield increase was achieved by switching from THF to DMF as the solvent, improving reactant solubility .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address discrepancies by:

- Structural analogs comparison : Compare bioactivity with derivatives (e.g., ethyl 4,5-dimethyl-2-(naphthalene-2-amido)thiophene-3-carboxylate) to identify substituent effects .

- Assay standardization : Ensure consistent cell lines, incubation times, and controls. For example, Staphylococcus aureus ATCC 25923 may show varying MIC values due to strain-specific resistance .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiophene derivatives with electron-withdrawing groups show enhanced antimicrobial activity) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Substituent modification : Synthesize analogs with varying substituents (e.g., halogenation at the benzopyran ring) and test bioactivity .

- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like DNA gyrase or COX-2 .

- Pharmacophore mapping : Identify critical moieties (e.g., the thiophene-3-carboxylate group) responsible for activity using QSAR models .

Q. Example SAR findings :

| Derivative | Substituent | Anticancer IC₅₀ (µM) |

|---|---|---|

| Parent compound | None | 12.5 |

| Chlorinated analog | Cl at C4 | 8.2 |

| Methoxy analog | OCH₃ at C3 | 18.7 |

Q. How to design experiments to assess environmental impact or degradation pathways?

Methodological Answer:

- Environmental fate studies : Use OECD guidelines to measure hydrolysis (pH 4–9), photolysis (UV exposure), and biodegradation (activated sludge) .

- Analytical monitoring : Employ LC-MS/MS to detect degradation products (e.g., hydrolyzed amide bonds yielding thiophene-3-carboxylic acid) .

- Ecotoxicology : Test acute toxicity in Daphnia magna or Vibrio fischeri to estimate ecological risks .

Q. Experimental design :

| Parameter | Conditions | Duration |

|---|---|---|

| Hydrolysis | 25°C, pH 7.4 | 30 days |

| Photolysis | 300–400 nm UV | 48 hours |

| Biodegradation | OECD 301D | 28 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.